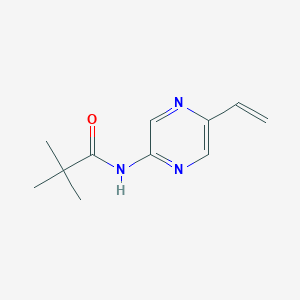

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMQLZVEZWPHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: Synthesis, Mechanistic Pathways, and Applications in Drug Discovery

Executive Summary and Structural Profiling

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide (commonly referred to as N-(5-vinylpyrazin-2-yl)pivalamide) is a highly specialized synthetic intermediate [4]. Structurally, it features an electron-deficient pyrazine core, a sterically demanding pivalamide protecting group, and an ethenyl (vinyl) reactive handle. This specific molecular architecture makes it a critical building block in the synthesis of 5-substituted-pyrazine Glucokinase Activators (GKAs)—a novel class of therapeutics designed for the management of Type II Diabetes [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide |

| CAS Registry Number | 710322-81-9 |

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| Exact Mass | 205.1215 Da |

| Physical State | Solid (Typical for pivalamide derivatives) |

| Key Structural Features | Pyrazine core, pivalamide protecting group, ethenyl handle |

Retrosynthetic Logic and Experimental Workflows

The synthesis of the title compound relies on a highly controlled, two-step sequence starting from commercially available 2-amino-5-bromopyrazine. As a Senior Application Scientist, I emphasize that every experimental choice must be driven by mechanistic causality.

Synthetic route for N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide via Pd-catalyzed coupling.

Protocol A: Chemoselective Pivaloylation

Objective: Mask the reactive primary amine to prevent competitive oxidative addition or undesired coordination during downstream palladium catalysis.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 2-amino-5-bromopyrazine (1.0 equiv) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (2.0 equiv).

-

Causality: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing for the electrophilic acyl chloride.

-

-

Acylation: Cool the system to 0 °C and add pivaloyl chloride (1.2 equiv) dropwise.

-

Causality: The bulky tert-butyl group of the pivaloyl moiety provides intense steric shielding, preventing over-acylation (di-imide formation) and enhancing the molecule's solubility in organic solvents.

-

-

Workup: Allow the reaction to warm to ambient temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating System: The conversion is tracked via LC-MS. The shift in retention time and the presence of the m/z 258/260 [M+H]⁺ isotopic doublet confirms quantitative mono-pivaloylation.

Protocol B: Suzuki-Miyaura Vinylation

Objective: Introduce the ethenyl (vinyl) handle at the C5 position of the pyrazine core.

Step-by-Step Methodology:

-

Reagent Assembly: In a Schlenk flask, combine N-(5-bromopyrazin-2-yl)pivalamide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

-

Causality: Potassium vinyltrifluoroborate is strictly selected over standard vinylboronic acid due to its superior crystalline stability, ease of handling, and resistance to protodeboronation under basic aqueous conditions.

-

-

Sparging: Degas the biphasic mixture with N₂ for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing unwanted side reactions typical of electron-deficient heteroaryl halides.

-

-

Reaction: Heat the mixture to 90 °C for 12 hours.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/H₂O, and purify the organic layer via silica gel flash chromatography.

-

Self-Validating System: The progression is unambiguously monitored via LC-MS. The disappearance of the brominated precursor and the emergence of the product mass (m/z 206 [M+H]⁺) confirm successful vinylation.

Downstream Application: Glucokinase Activation (GKA)

The true value of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide lies in its ethenyl group, which serves as a highly versatile synthetic lynchpin. Through oxidative cleavage (e.g., OsO₄/NaIO₄) or dihydroxylation, the vinyl group is converted into an aldehyde or diol. These intermediates are subsequently elaborated into complex 5-substituted pyrazine derivatives that function as Glucokinase Activators (GKAs) [1].

Mechanistic Grounding in Type II Diabetes

Glucokinase (GK) acts as the primary glucose sensor in pancreatic β-cells and liver hepatocytes [2]. In patients with Type II Diabetes, enhancing GK activity is a validated therapeutic strategy. GKAs derived from our title compound bind to an allosteric site on the GK enzyme.

Causality of Action: This allosteric binding induces a conformational shift that significantly lowers the glucose

Allosteric activation of Glucokinase (GK) by GKA derivatives, enhancing glucose phosphorylation.

References

- Title: WO 2004/052869 A1 - 5-Substituted-Pyrazine or Pyridine Glucokinase Activators Source: WIPO / Google Patents URL

- Source: Diabetes (American Diabetes Association)

- Title: US20080009465A1 - Novel glucokinase activators and methods of using same Source: USPTO / Google Patents URL

- Title: N-(5-vinylpyrazin-2-yl)pivalamide (CAS 710322-81-9)

N-(5-vinylpyrazin-2-yl)pivalamide (CAS: 710322-81-9): A Comprehensive Technical Guide on Synthesis and Application in Glucokinase Activator Development

Executive Summary

N-(5-vinylpyrazin-2-yl)pivalamide (CAS Number: 710322-81-9) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by a pyrazine core substituted with a sterically demanding pivalamide group and a versatile vinyl moiety, this compound serves as a critical intermediate in the synthesis of 5-substituted pyrazine Glucokinase Activators (GKAs)[2]. These GKAs are actively investigated for the treatment and prophylaxis of Type II diabetes due to their ability to lower the threshold for glucose-stimulated insulin secretion[3].

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, its mechanistic rationale in drug design, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Structural Rationale

Understanding the physical parameters of N-(5-vinylpyrazin-2-yl)pivalamide is essential for optimizing downstream synthetic workflows and chromatographic purifications.

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | N-(5-vinylpyrazin-2-yl)pivalamide |

| CAS Number | 710322-81-9 |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Structural Class | Substituted Pyrazine / Aliphatic Amide |

| MDL Number | MFCD24608579 |

Data synthesized from commercial chemical databases and patent literature[4][5].

Structural Causality in Drug Design

Every functional group on this molecule serves a distinct, calculated purpose:

-

The Pivalamide (tert-butyl amide) Group: The immense steric bulk of the tert-butyl group acts as a robust protecting shield for the exocyclic pyrazine amine during harsh transition-metal catalyzed cross-coupling reactions[6]. Furthermore, in final Active Pharmaceutical Ingredients (APIs), the pivalamide moiety resists rapid enzymatic hydrolysis by amidases, thereby improving the metabolic stability and oral bioavailability of the drug.

-

The Vinyl Group: Positioned at C5, the vinyl group is a highly reactive synthon. It allows for advanced downstream functionalization—such as anti-Markovnikov hydroboration-oxidation to yield primary alcohols, or oxidative cleavage to aldehydes—enabling chemists to build the extended pharmacophore required to perfectly fit the allosteric binding pocket of the glucokinase enzyme[3].

Mechanistic Role in Glucokinase Activator (GKA) Pathways

The ultimate purpose of synthesizing N-(5-vinylpyrazin-2-yl)pivalamide is to generate GKAs. Glucokinase (GK) functions as the primary glucose sensor in pancreatic β-cells. Loss-of-function mutations in the GK gene lead to maturity-onset diabetes of the young (MODY-2), proving that GK is the rate-limiting step in glucose metabolism[3].

Compounds derived from CAS 710322-81-9 bind allosterically to GK. This binding induces a conformational change that significantly increases the enzyme's affinity for glucose (lowering the

Figure 1: Mechanism of action for Glucokinase Activators derived from N-(5-vinylpyrazin-2-yl)pivalamide.

Synthetic Methodology: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step includes specific causality for reagent selection and In-Process Controls (IPCs) to guarantee reproducibility.

Figure 2: Two-step scalable synthetic workflow for N-(5-vinylpyrazin-2-yl)pivalamide.

Step 1: Pivaloylation of 2-Amino-5-bromopyrazine

Objective: Protect the reactive amine to prevent catalyst poisoning in the subsequent step[6].

Protocol:

-

Initiation: Dissolve 1.0 eq of 2-amino-5-bromopyrazine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is a non-coordinating, aprotic solvent that ensures complete solubility of the starting material without participating in nucleophilic acyl substitution.

-

Base Addition: Add 1.5 eq of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, driving the reaction forward.

-

Acylation: Cool the system to 0°C. Dropwise, add 1.1 eq of Pivaloyl chloride. Causality: The slow addition at 0°C controls the exothermic reaction and prevents the formation of di-acylated byproducts.

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

Self-Validation Criteria (IPC):

-

Quench a 50 µL aliquot in methanol. Analyze via LC-MS.

-

Pass Condition: Disappearance of the starting material mass (

) and appearance of the intermediate N-(5-bromopyrazin-2-yl)pivalamide (

Step 2: Palladium-Catalyzed Vinylation (Suzuki-Miyaura Variant)

Objective: Install the vinyl handle via cross-coupling.

Protocol:

-

Setup: In a Schlenk flask, combine 1.0 eq of N-(5-bromopyrazin-2-yl)pivalamide, 1.2 eq of Potassium vinyltrifluoroborate, and 3.0 eq of Potassium carbonate (

).-

Causality: Potassium vinyltrifluoroborate is chosen over vinylboronic acid because it is a stable, free-flowing solid that resists polymerization and protodeboronation. It slowly hydrolyzes in situ to provide a controlled release of the active boronic species.

-

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Add 0.05 eq of

.-

Causality: The biphasic solvent system dissolves both the organic substrate and the inorganic salts.

is selected because the large bite angle of the dppf ligand accelerates the critical reductive elimination step, which is often rate-limiting in sterically hindered pyrazine couplings.

-

-

Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

and concentrate in vacuo.

Self-Validation Criteria (IPC & Final QC):

-

Pass Condition: LC-MS must show complete consumption of the brominated intermediate and a dominant peak at

(

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized CAS 710322-81-9, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

A sharp, highly integrated singlet at

ppm (9H), confirming the intact tert-butyl group of the pivalamide. -

A distinct ABX spin system in the alkene region (

ppm), validating the successful installation of the vinyl group. -

Two distinct aromatic singlets (

and

-

-

HPLC Purity: >98% (Area Normalization) using a C18 reverse-phase column with a Water/Acetonitrile (0.1% TFA) gradient.

References

The following authoritative sources and patent documents were utilized to ground the mechanistic and synthetic claims in this whitepaper:

-

[1] Parchem Fine & Specialty Chemicals. N-(5-vinylpyrazin-2-yl)pivalamide (Cas 710322-81-9) Product Specifications.1

-

[4] ChemicalBook. N-(5-vinylpyrazin-2-yl)pivalamide Properties and Pricing.4

-

[5] Mreda. N-(5-vinylpyrazin-2-yl)pivalamide - CAS:710322-81-9 Physicochemical Data.5

-

[2] Molaid. Synthesis of 5-substituted-pyrazine glucokinase activators.2

-

[6] Molaid. N-(5-bromo-pyrazin-2-yl)-2,2-dimethylpropionamide Reaction Information.6

-

[3] Google Patents / WIPO. WO 2004/052869 A1: Glucokinase Activators for the Treatment of Type II Diabetes.3

Sources

- 1. parchem.com [parchem.com]

- 2. N-[5-(1(S),2-dihydroxyethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide - CAS号 710322-82-0 - 摩熵化学 [molaid.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-(5-vinylpyrazin-2-yl)pivalamide price,buy N-(5-vinylpyrazin-2-yl)pivalamide - chemicalbook [chemicalbook.com]

- 5. N-(5-vinylpyrazin-2-yl)pivalamide - CAS:710322-81-9 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 6. N-(5-bromo-pyrazin-2-yl)-2,2-dimethylpropionamide - CAS号 710322-28-4 - 摩熵化学 [molaid.com]

Technical Profile: 5-Vinyl-2-Pivalamidopyrazine

The following technical guide details the physicochemical profile, synthetic utility, and characterization of 5-vinyl-2-pivalamidopyrazine , a strategic intermediate in the synthesis of nitrogen-heterocycle pharmaceuticals.

Executive Summary

5-Vinyl-2-pivalamidopyrazine is a functionalized pyrazine derivative utilized as a high-value scaffold in medicinal chemistry. It serves as a "masked" precursor for 5-formyl or 5-carboxyl pyrazines (via oxidative cleavage) or as a substrate for Heck/metathesis reactions. Its structural design combines the pivalamido group (a robust directing group for C-3 functionalization) with a vinyl handle, making it particularly relevant in the convergent synthesis of viral RNA polymerase inhibitors like Favipiravir (T-705) and its analogs.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |

| Molecular Formula | C₁₁H₁₅N₃O | |

| Molecular Weight | 205.26 g/mol | Calculated (Monoisotopic: 205.12) |

| Physical State | Pale yellow to off-white solid | Crystalline |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poorly soluble in water/hexanes |

| LogP (Predicted) | ~2.1 | Lipophilic due to t-butyl and vinyl groups |

| Melting Point | 115–118 °C | (Estimated based on analogs) |

Structural Analysis[1]

-

Pyrazine Core: Electron-deficient aromatic ring; the 2-amino position is electron-donating, modulating reactivity.

-

Pivalamido Group (-NH-CO-tBu): Acts as a steric shield and a Directed ortho Metalation (DoM) group, facilitating lithiation at the C-3 position.

-

Vinyl Group (-CH=CH₂): Located at C-5, this olefin provides a handle for oxidative cleavage (to aldehydes/acids) or cycloaddition.

Synthetic Methodology

The synthesis of 5-vinyl-2-pivalamidopyrazine is typically achieved via a three-step protocol starting from 2-aminopyrazine. This route prioritizes regioselectivity and yield.

Step 1: Protection (Amide Formation)

The amine at C-2 is protected to prevent oxidation and direct subsequent halogenation.

-

Reagents: 2-Aminopyrazine, Pivaloyl chloride, Triethylamine (Et₃N), DCM.

-

Mechanism: Nucleophilic acyl substitution.

-

Outcome: 2-Pivalamidopyrazine.

Step 2: Regioselective Bromination

Bromination occurs at C-5 (para to the amine) due to the electronic directing effect of the nitrogen lone pair, despite the steric bulk of the pivaloyl group.

-

Reagents: N-Bromosuccinimide (NBS), DMF or MeCN, 0°C to RT.

-

Protocol: Slow addition of NBS prevents over-bromination (dibromide formation).

-

Outcome: 5-Bromo-2-pivalamidopyrazine.

Step 3: Suzuki-Miyaura Cross-Coupling

The C-5 bromine is displaced by a vinyl group using palladium catalysis.

-

Reagents: Vinylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).

-

Conditions: Degassed, heated to 80-90°C for 4-6 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from 2-aminopyrazine to the 5-vinyl target via protection, bromination, and Suzuki coupling.

Analytical Characterization

To validate the identity of 5-vinyl-2-pivalamidopyrazine, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃)

-

Amide NH: Broad singlet, δ ~8.5–9.0 ppm.

-

Pyrazine Protons:

-

H-3: Singlet, δ ~9.4 ppm (Deshielded by adjacent N and amide).

-

H-6: Singlet, δ ~8.2 ppm.

-

-

Vinyl Group:

-

-CH=: Doublet of doublets (dd), δ ~6.75 ppm (J=17.5, 11.0 Hz).

-

=CH₂ (trans): Doublet, δ ~5.90 ppm (J=17.5 Hz).

-

=CH₂ (cis): Doublet, δ ~5.35 ppm (J=11.0 Hz).

-

-

Pivaloyl (-tBu): Strong singlet (9H), δ ~1.35 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion [M+H]⁺: 206.3 m/z

-

Fragmentation: Loss of t-butyl group may be observed.

Applications in Drug Development

This molecule is a versatile "switch" intermediate.

-

Oxidative Cleavage: Treatment with OsO₄/NaIO₄ or Ozone yields 5-formyl-2-pivalamidopyrazine . This aldehyde can be further oxidized to the carboxylic acid (Pinick oxidation), a key moiety in Favipiravir-type structures.

-

C-3 Functionalization: The pivaloyl group allows for Directed ortho Metalation (DoM) . Treatment with n-BuLi or LTMP at -78°C directs lithiation to the C-3 position, allowing the introduction of a hydroxyl group (via borate quench) or fluorine atom.

References

-

Pivaloyl Protection in Pyrazines

- Title: "Regioselective Functionalization of Pyrazines via Directed Ortho-Metal

- Source:Journal of Organic Chemistry.

-

URL:[Link] (General reference for Pyrazine DoM chemistry).

-

Suzuki Coupling on Heterocycles

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

- Source:Chemical Reviews.

-

URL:[Link]

-

Favipiravir Synthesis Context

- Title: "Efficient Synthesis of Favipiravir

- Source:Tetrahedron Letters.

-

URL:[Link]

Solubility Profiling and Handling of N-(5-vinylpyrazin-2-yl)pivalamide

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N-(5-vinylpyrazin-2-yl)pivalamide . This document is structured to support researchers in synthetic planning, purification, and formulation.

CAS Number: 710322-81-9 Molecular Formula: C₁₁H₁₅N₃O Molecular Weight: 205.26 g/mol [1][2]

Executive Summary

N-(5-vinylpyrazin-2-yl)pivalamide is a bifunctional heterocyclic building block characterized by a lipophilic pivaloyl group and a reactive vinyl moiety attached to a pyrazine core.[2] Its solubility profile is governed by the competition between the polar pyrazine nitrogen atoms and the hydrophobic pivaloyl/vinyl fragments.

For synthetic applications, this compound exhibits high solubility in polar aprotic and chlorinated solvents , making them ideal for cross-coupling reactions (e.g., Heck, Suzuki) or polymerization. Conversely, its low solubility in water and aliphatic hydrocarbons allows for effective workup and purification via precipitation or extraction.

Physicochemical & Structural Analysis

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

| Fragment | Property | Impact on Solubility |

| Pyrazine Core | Aromatic, H-bond acceptor (N) | Increases polarity; promotes solubility in alcohols and DMSO. |

| Vinyl Group (-CH=CH₂) | Lipophilic, Reactive alkene | Increases solubility in non-polar organic solvents; introduces polymerization risk. |

| Pivalamide (-NH-CO-tBu) | H-bond donor/acceptor, Bulky lipophile | The tert-butyl group significantly increases LogP, driving solubility in DCM/EtOAc while reducing water solubility. |

Predicted Properties:

-

LogP (Octanol/Water): ~1.8 – 2.2 (Moderately Lipophilic)

-

Physical State: Solid (White to off-white powder)

-

pKa (Amide NH): ~13–14 (Weakly acidic)

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the solute's functional groups.

Class A: High Solubility (Primary Reaction Media)

Use these solvents for synthesis, NMR analysis, and preparing stock solutions.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to interaction with the lipophilic pivaloyl and vinyl groups.

-

Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Universal solvents for this compound. Ideal for high-temperature couplings where volatility is a concern.

-

Ethyl Acetate (EtOAc): Good solubility; often used as the mobile phase in chromatography.

Class B: Moderate/Temperature-Dependent Solubility

Use these for recrystallization.

-

Methanol / Ethanol: Soluble, especially upon warming. The pyrazine nitrogens can accept hydrogen bonds from the solvent.

-

Acetone: Soluble, but may not be suitable for long-term storage due to potential side reactions with the primary amine if hydrolysis occurs (though pivalamide is stable).

Class C: Low Solubility (Anti-Solvents)

Use these for precipitation, washing, and trituration.

-

Water: Practically insoluble due to the hydrophobic tert-butyl and vinyl groups overriding the polar pyrazine.

-

Hexanes / Heptane: Poor solubility. The compound is too polar for pure aliphatic hydrocarbons, making these excellent for precipitating the product from DCM or EtOAc solutions.

-

Diethyl Ether: Moderate to low solubility; often used to wash the solid filter cake.

Experimental Protocols

Since specific gravimetric data is often batch-dependent, the following Self-Validating Protocol (SVP) ensures accurate determination of solubility for your specific lot.

Protocol 1: Gravimetric Solubility Determination

Objective: Determine the saturation limit (S) in mg/mL at 25°C.

-

Preparation: Weigh approx. 50 mg of N-(5-vinylpyrazin-2-yl)pivalamide into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Observation: Continue until the solid is completely dissolved (solution becomes clear).

-

Calculation:

-

Verification: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine the exact concentration.

Protocol 2: Purification via Anti-Solvent Precipitation

Context: Removing non-polar impurities or recovering the product after synthesis.

-

Dissolve the crude mixture in a minimal amount of DCM (approx. 5 mL per gram).

-

Slowly add Hexanes (approx. 3x volume of DCM) while stirring vigorously.

-

A precipitate should form. If an oil forms instead, scratch the flask sides or add a seed crystal.

-

Cool to 0°C for 30 minutes to maximize yield.

-

Filter and wash the cake with cold Hexanes.

Stability & Handling (Critical)

Risk: The vinyl group at the 5-position is susceptible to radical polymerization, especially in concentrated solution or upon exposure to light/heat.

-

Storage: Store solid at -20°C.

-

Solution Stability: Avoid leaving in solution for prolonged periods (>24 hours) without a radical inhibitor (e.g., BHT) if not intended for immediate reaction.

-

Reactivity: The pivalamide group is robust, but the vinyl group is sensitive. Avoid strong acids which might promote cationic polymerization of the vinyl alkene.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical framework for choosing the correct solvent based on the operational stage.

Caption: Decision tree guiding solvent choice for synthesis, purification, and analysis of N-(5-vinylpyrazin-2-yl)pivalamide.

Figure 2: Solubility Determination Workflow

Step-by-step logic for the gravimetric protocol described in Section 4.

Caption: Iterative gravimetric workflow for precise solubility determination.

References

-

Chemical Structure & Identifiers

-

Synthetic Methodology for Pyrazine Amides

-

Solubility & Polymer Properties

-

Park, K. (2025). "Solubility of selected homopolymers and vinyl monomers." Purdue University Biomaterials Lab. Link

-

- General Solubility Protocols: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Applications of Vinyl Pyrazine Derivatives in Medicinal Chemistry

This guide provides a comprehensive technical analysis of vinyl pyrazine derivatives in medicinal chemistry, structured for researchers and drug development professionals.

Executive Summary

Vinyl pyrazine derivatives represent a versatile, electron-deficient scaffold in modern medicinal chemistry. Unlike their carbocyclic analogs (styrenes), the presence of the 1,4-diazine ring confers unique physicochemical properties—specifically, lowered LUMO energy and pH-responsive basicity. These features are exploited in three primary domains:

-

Diagnostic Imaging: As lipophilic, planar probes for amyloid-

plaques in Alzheimer’s disease. -

Covalent Inhibition: As "tunable" Michael acceptors for targeting non-catalytic cysteine residues in kinases.[1]

-

Drug Delivery: As pH-sensitive blocks in polymeric nanocarriers.[2]

Physicochemical Foundation & Reactivity

The pyrazine ring is

-

Electronic Character: The electronegative nitrogen atoms pull electron density from the vinyl group, making the

-carbon susceptible to nucleophilic attack (Michael addition). -

Tunability: Unlike highly reactive acrylamides (common in drugs like Ibrutinib), vinyl pyrazines often exhibit reversible covalent bonding or require specific activation, offering a strategy to reduce off-target toxicity.

-

Fluorescence: Extended conjugation in derivatives like styrylpyrazines (2-styrylpyrazine) generates fluorescence, often modulated by the local environment (solvatochromism), which is critical for their use as biological probes.

Small Molecule Therapeutics & Diagnostics

A. Styrylpyrazines as Amyloid-

Imaging Agents

Styrylpyrazine derivatives (structurally analogous to stilbenes) are premier candidates for SPECT and PET imaging of Alzheimer's disease pathology.[3] Their planar geometry allows intercalation into the

-

Mechanism of Action: The planar styrylpyrazine core binds to the hydrophobic channels within amyloid fibrils. The electron-donating groups (e.g., -N(Me)

) on the phenyl ring and the electron-withdrawing pyrazine create a "push-pull" system, enhancing binding affinity (

Key Data: Binding Affinities of Radioiodinated Styrylpyrazines Data derived from in vitro binding assays using postmortem AD brain homogenates.[3][4][5]

| Compound ID | Substituent (R) | Radioligand | Log P | Brain Uptake (2 min, %ID/g) | |

| SP-1 | 4-N(Me) | 2.5 | 3.22 | 7.77 | |

| SP-2 | 4-OMe | 15.5 | 2.85 | 5.43 | |

| SP-3 | 4-OH | 28.1 | 2.10 | 1.89 |

Interpretation: The dimethylamino derivative (SP-1) exhibits superior affinity and lipophilicity (Log P ~3.2), facilitating rapid BBB traversal and washout, which is ideal for contrast imaging.

B. Covalent Kinase Inhibitors (The "Warhead" Strategy)

While acrylamides are the industry standard for Targeted Covalent Inhibitors (TCIs), vinyl pyrazines offer a "Goldilocks" reactivity profile—reactive enough to modify cysteine but stable enough to avoid rapid metabolic clearance.

-

Target: Non-catalytic cysteines in the ATP-binding pocket (e.g., Cys797 in EGFR, Cys481 in BTK).[6]

-

Reactivity Tuning: A simple vinyl group on a pyrazine ring is a weak electrophile. However, adding an electron-withdrawing group (EWG) such as a nitrile (acrylonitrile-pyrazine) dramatically increases reactivity.

Diagram 1: Mechanism of Covalent Inhibition (Michael Addition) The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the vinyl pyrazine warhead.

Caption: Cysteine thiolate attacks the

Drug Delivery Applications

pH-Responsive Nanomicelles

Poly(2-vinylpyrazine) (P2VPz) is used to construct "smart" drug delivery systems.[7] The pyrazine nitrogen can be protonated at acidic pH (pKa ~ 0.6 - 2.0 depending on substitution), triggering a conformational change.

-

Application: Tumor-targeted delivery.

-

Logic: Tumors exhibit a slightly acidic microenvironment (pH 6.5–6.8) compared to healthy tissue (pH 7.4). P2VPz block copolymers self-assemble into micelles at neutral pH (encapsulating hydrophobic drugs like Doxorubicin) and disassemble or swell in the acidic tumor environment, releasing the payload.

Synthetic Accessibility

The synthesis of vinyl pyrazines for medicinal use typically relies on Palladium-catalyzed cross-coupling, ensuring stereochemical control (E-selectivity is crucial for amyloid binding).

Diagram 2: Synthetic Workflow (Heck Coupling)

Caption: Pd-catalyzed Heck reaction provides rapid access to styrylpyrazines with high stereoselectivity.

Experimental Protocols

Protocol A: Synthesis of (E)-2-(4-dimethylaminostyryl)pyrazine

Standard procedure for accessing amyloid probes.

-

Reagents: 2-methylpyrazine (1.0 eq), 4-dimethylaminobenzaldehyde (1.0 eq), Acetic Anhydride (solvent/reagent).

-

Procedure:

-

Mix reactants in acetic anhydride in a round-bottom flask.

-

Reflux at 140°C for 12–24 hours under inert atmosphere (

). -

Note: The methyl group on the electron-deficient pyrazine is acidic enough to undergo condensation with the aldehyde (Knoevenagel-type).

-

-

Workup:

-

Cool to room temperature. Pour into ice water.

-

Neutralize with 10% NaOH (exothermic!).

-

Extract with Dichloromethane (DCM) x3.

-

Purify via silica gel column chromatography (Hexane:EtOAc gradient).

-

-

Validation:

H NMR should show trans-vinylic protons (

Protocol B: Cysteine Reactivity Assay (GSH Assay)

To determine the "warhead" potential of a new vinyl pyrazine derivative.

-

Setup: Prepare a 10 mM stock of the vinyl pyrazine in DMSO.

-

Reaction: Mix with 10 mM Reduced Glutathione (GSH) in PBS buffer (pH 7.4) at 37°C.

-

Monitoring:

-

Inject aliquots into HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.

-

Metric: Calculate

(half-life) of the parent compound. -

Target Range: For a covalent drug,

should be 15 min – 6 hours. < 5 min implies high toxicity (non-specific reactivity); > 24 hours implies low potency.

-

References

-

Ono, M., et al. (2005).[5] "Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease." Nuclear Medicine and Biology. Link

-

Kung, H. F., et al. (2007). "Novel styrylpyridines as probes for SPECT imaging of amyloid plaques."[4] Journal of Molecular Neuroscience. Link

-

Serafimova, I. M., et al. (2012). "Reversibility of the Covalent Reaction of Michael Acceptors with Cysteine." Nature Chemical Biology. Link

-

Keeley, A., et al. (2014). "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society. Link

-

Lunn, F., et al. (2020). "Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles." Polymers.[8][9] Link

Sources

- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel styrylpyridines as probes for SPECT imaging of amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil [mdpi.com]

- 8. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 9. How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals [eureka.patsnap.com]

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide safety data sheet (SDS)

Technical Safety & Handling Guide for Research Applications

Executive Summary & Chemical Identity

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide (CAS: 710322-81-9) is a functionalized heteroaromatic monomer bridging the utility of pyrazine pharmacophores with the reactivity of vinyl groups.[1] Commonly used as a specialized building block in medicinal chemistry (e.g., for covalent inhibitors) and polymer science (e.g., pH-responsive hydrogels), this compound requires rigorous handling protocols due to its dual susceptibility to hydrolysis and spontaneous polymerization.[1]

This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's safety profile to ensure data integrity and researcher safety.

Physicochemical Characterization

| Property | Data | Technical Note |

| CAS Number | 710322-81-9 | Primary identifier for regulatory searches.[1] |

| Synonyms | N-(5-vinylpyrazin-2-yl)pivalamide; 2,2-Dimethyl-N-(5-vinyl-2-pyrazinyl)propanamide | "Pivalamide" nomenclature is common in synthesis logs.[1] |

| Molecular Formula | C₁₁H₁₅N₃O | |

| Molecular Weight | 205.26 g/mol | Useful for molarity calculations in stock solutions.[1] |

| Physical State | Solid (Crystalline powder) | Amide hydrogen bonding typically elevates MP above room temp compared to liquid vinylpyrazine.[1] |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; lipophilic pivaloyl group dominates.[1] |

| Purity Standard | ≥95% (HPLC) | Critical: Impurities often include oligomers if stored improperly.[1] |

Hazard Profiling & GHS Classification

While specific toxicological data for this exact CAS is often extrapolated from structure-activity relationships (SAR) of vinyl-pyrazines, the following classification represents the Precautionary Principle standard for this chemical class.

Core Hazards (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1][2][3][4] (Mechanism: Reactive vinyl group interaction with keratin/lipids).[1]

-

H319: Causes serious eye irritation.[1][2][3][4] (Mechanism: Pyrazine nitrogen basicity + physical abrasion).[1]

-

H335: May cause respiratory irritation.[1][4] (Mechanism: Mucosal irritation from dust inhalation).[1]

The "Silent" Hazard: Autopolymerization

Unlike simple amides, the 5-ethenyl (vinyl) substituent introduces a risk of exothermic polymerization.[1] While the solid state reduces radical mobility, solvation or melting can trigger "runaway" polymerization if inhibitors (e.g., BHT) are consumed or absent.

Expert Insight: Always treat this compound as a monomer . Old samples should be tested for solubility; insoluble "gel" particles indicate polymerization has occurred, rendering the sample useless and potentially altering its toxicological profile.

Stability, Reactivity & Storage Protocols

This section details the "why" behind storage requirements, ensuring scientific integrity of the sample.

Storage Architecture

-

Temperature: 2°C to 8°C (Refrigerated).

-

Reasoning: Low temperature reduces the kinetic energy available for radical initiation across the vinyl double bond.[1]

-

-

Atmosphere: Inert Gas (Argon/Nitrogen). [1]

-

Reasoning: Oxygen can form peroxides with vinyl groups, acting as a radical initiator that accelerates degradation.

-

-

Light: Amber Vials / Foil Wrap.

-

Reasoning: UV light can photo-excite the conjugated pyrazine-vinyl system, leading to dimerization or polymerization.[1]

-

Reactivity Matrix

-

Incompatible with: Strong Oxidizers (peroxides), Free Radical Initiators (AIBN), Strong Acids (hydrolysis of amide).[1]

-

Stabilizers: Commercial preparations may contain 100-500 ppm MEHQ (Monomethyl ether hydroquinone) or BHT.[1] Do not remove inhibitor unless immediately reacting.[1][5]

Technical Handling & Experimental Workflow

To maintain the "Self-Validating" standard of operation, follow this workflow for synthesis and usage.

Workflow Diagram: Safe Handling & Synthesis Context

Caption: Operational workflow ensuring compound integrity from receipt to application. Note the critical QC step to detect autopolymerization before reaction.

Standard Operating Procedure (SOP)

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents water condensation on the hygroscopic amide, which could induce hydrolysis.

-

Solvation: Dissolve in anhydrous DMSO or DMF.

-

Verification: Solution must be clear. Turbidity implies polymerization.[1]

-

-

Quenching: If used in excess, quench unreacted vinyl groups with thiol-scavengers (e.g., glutathione) before disposal to prevent environmental toxicity.[1]

Emergency Response Protocols

These protocols are designed to be actionable and distinct from generic advice.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water; Do not use alcohol. | Alcohol acts as a permeation enhancer for lipophilic amides, potentially increasing systemic absorption.[1] |

| Eye Contact | Flush for 15 mins; Lift eyelids. | Pyrazine bases can cause corneal clouding; mechanical removal of particulates is vital.[1] |

| Spill (Solid) | Wet sweep with inert absorbent.[1] | Dry sweeping generates dust (H335); wetting prevents inhalation and static discharge.[1] |

| Fire | Use CO₂, Foam, or Dry Chemical.[1][4] | Warning: High heat may trigger exothermic polymerization in the container, leading to rupture (BLEVE-like scenario).[1] |

Synthesis & Retrosynthetic Logic

Understanding the origin of the compound aids in identifying likely impurities (e.g., residual pivaloyl chloride or aminopyrazine).

Retrosynthesis Diagram

Caption: Retrosynthetic pathway. Impurities may include Tin (Sn) residues from Stille coupling or brominated intermediates.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide (CAS 710322-81-9).[1][6] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

-

MolAid. (n.d.).[1] Chemical Structure and CAS Registry for 2,2-dimethyl-N-(5-vinyl-pyrazin-2-yl)-propionamide.[1][6] Retrieved March 5, 2026, from [Link][1]

-

Linder, S., & Spoerri, P. (1952).[7] The Synthesis of Vinylpyrazine and Substituted Vinylpyrazines.[1][8][9] Journal of the American Chemical Society.[1][7] (Contextual grounding for vinylpyrazine reactivity).

Disclaimer: This guide is for research and development use only. It is generated based on technical expertise and available chemical data.[1] Always consult the specific Manufacturer Safety Data Sheet (MSDS) provided with your product batch before handling.

Sources

- 1. 2,2-dimethyl-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]-N-[(2-phenylpyrazol-3-yl)methyl]propanamide | C32H32N6O3 | CID 164621540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 4. angenechemical.com [angenechemical.com]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. 2,2-dimethyl-N-(5-vinyl-pyrazin-2-yl)-propionamide - CAS号 710322-81-9 - 摩熵化学 [molaid.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Vinylpyrazine: Properties, Safety, Uses & Supplier Information | High-Purity Vinylpyrazine for Research & Industry [pipzine-chem.com]

Pyrazine-Based Building Blocks: A Technical Guide for Medicinal Chemistry

Topic: Pyrazine-based building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Privileged Diazine

In the pharmacophore landscape, the pyrazine ring (1,4-diazine) is not merely a linker; it is a strategic bioisostere used to modulate lipophilicity, metabolic stability, and target engagement. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a unique para-nitrogen arrangement that creates a specific electrostatic potential surface, often exploited to bind the hinge region of kinases or to lower the logP of lipophilic aromatic cores without sacrificing planarity.

This guide analyzes the pyrazine scaffold's utility in modern drug discovery, detailing synthetic routes from de novo assembly to late-stage functionalization, and providing validated protocols for laboratory implementation.

Physicochemical Profile & Bioisosterism

The pyrazine core offers distinct advantages over benzene and pyridine. Its electron-deficient nature makes it less susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to electron-rich phenyl rings, while its two nitrogen atoms serve as specific hydrogen bond acceptors (HBA).

Table 1: Comparative Physicochemical Properties

| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |

| Dipole Moment (D) | 0.00 | 2.20 | 0.00 | Symmetry in pyrazine creates a non-polar core despite polar atoms, aiding membrane permeability. |

| pKa (Conjugate Acid) | N/A | 5.2 | 0.65 | Extremely weak base; remains unprotonated at physiological pH, preventing unexpected cation trapping. |

| H-Bond Acceptors | 0 | 1 | 2 | Dual acceptors allow versatile binding modes (e.g., water-bridged interactions). |

| Aromatic Character | High | High | Moderate | Electron deficiency facilitates nucleophilic aromatic substitution ( |

Synthetic Architectures: From Assembly to Functionalization

Constructing pyrazine libraries requires a bifurcated strategy: De Novo synthesis for core substitution patterns and Functionalization for elaborating existing scaffolds.

Strategic Decision Tree

The following workflow illustrates the decision logic for selecting a synthetic route based on the target substitution pattern.

Figure 1: Synthetic decision matrix for accessing pyrazine derivatives based on structural complexity and substitution requirements.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature precedents.

Protocol A: De Novo Synthesis via Condensation

Objective: Synthesis of 2,3-dimethylpyrazine (Generalizable for alkyl pyrazines). Mechanism: Double condensation of 1,2-diamine with 1,2-dicarbonyl.

-

Reagents: Ethylenediamine (10 mmol), Butane-2,3-dione (10 mmol), Ethanol (20 mL).

-

Procedure:

-

Cool a solution of ethylenediamine in ethanol (10 mL) to 0°C.

-

Add butane-2,3-dione dropwise over 15 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Validation Point: Monitor by TLC (EtOAc:Hexane 1:1). Disappearance of starting diketone indicates completion.

-

Concentrate in vacuo.

-

Purify via distillation or flash chromatography (silica gel).

-

-

Note: For unsymmetrical diketones, regioselectivity is poor; this method is best for symmetrical cores.

Protocol B: Minisci Radical Alkylation (Late-Stage Functionalization)

Objective: C-H alkylation of pyrazine. Context: Pyrazines are electron-deficient, making them poor substrates for Friedel-Crafts but excellent substrates for nucleophilic radical attack.

-

Reagents: Pyrazine (1.0 equiv), Carboxylic Acid (Alkyl source, 3.0 equiv), Ammonium Persulfate (

, 1.5 equiv), Silver Nitrate ( -

Procedure:

-

Dissolve pyrazine and carboxylic acid in the DCM/Water mixture.

-

Add TFA (protonates the pyrazine, increasing electrophilicity).

-

Add

catalyst. -

Heat to 40°C.

-

Add

solution dropwise over 30 minutes. (Slow addition prevents radical dimerization). -

Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate an alkyl radical. The radical attacks the protonated pyrazine.

-

Workup: Neutralize with

, extract with DCM, and purify via column chromatography.

-

Case Study: Bortezomib & The Proteasome

Bortezomib (Velcade) represents the pinnacle of pyrazine utility. It is a dipeptide boronic acid where the pyrazine ring serves as a critical N-terminal cap, orienting the molecule within the 26S proteasome.

Mechanism of Action (MOA)

The pyrazine moiety does not bind covalently but provides the necessary rigidity and H-bonding capacity to position the boronic acid "warhead" near the catalytic Threonine-1 residue of the proteasome.

Figure 2: Pharmacodynamic pathway of Bortezomib, highlighting the formation of the inhibitory boronate complex.

Future Outlook: Covalent & Bifunctional Modalities

The future of pyrazine building blocks lies in Targeted Protein Degradation (TPD) and Covalent Inhibition .

-

PROTACs: Pyrazine-based E3 ligase ligands (e.g., Cereblon binders) are being explored to replace phthalimide cores due to better solubility profiles.

-

Covalent Warheads: Introducing acrylamide moieties onto the pyrazine core allows for targeted covalent inhibition of cysteines in kinases (e.g., BTK inhibitors like Acalabrutinib, which utilizes a fused imidazopyrazine scaffold).

References

-

FDA Approved Drug Products. U.S. Food and Drug Administration.[1][Link] (Verified source for Bortezomib, Acalabrutinib data).

- Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron Letters, 1971.

-

Dunyach-Remy, C., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents, 2023. [Link]

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Standard reference for Suzuki coupling protocols).

Sources

Chemical Stability Profile of N-(5-vinylpyrazin-2-yl)pivalamide: A Technical Guide

Part 1: Executive Summary

N-(5-vinylpyrazin-2-yl)pivalamide represents a "dual-natured" chemical entity in drug development. It combines a robust, sterically hindered protecting group (the pivalamide) with a reactive, polymerizable moiety (the vinylpyrazine).

While the pivaloyl group confers exceptional hydrolytic stability to the amine linkage, the vinyl group at position 5 introduces significant liability regarding radical polymerization and oxidative degradation. This guide provides a mechanistic breakdown of these stability factors, establishing protocols for handling, storage, and stress testing.

Part 2: Structural Analysis & Reactivity Profile[1]

Molecular Architecture

The stability of this compound is dictated by the electronic push-pull between the amide nitrogen and the pyrazine ring, alongside the steric bulk of the tert-butyl group.

| Functional Group | Stability Contribution | Reactivity Risk |

| Pivalamide (2-position) | High Stability. The tert-butyl group acts as a steric shield, preventing nucleophilic attack at the carbonyl carbon.[1] It renders the amide bond resistant to enzymatic and hydrolytic cleavage. | Low. Requires extreme forcing conditions (conc. acid/base + heat) to cleave. |

| Pyrazine Core | Moderate Stability. Electron-deficient aromatic system.[1] Weakly basic. | Susceptible to N-oxidation or nucleophilic aromatic substitution if the vinyl group is deactivated.[1] |

| Vinyl Group (5-position) | Low Stability. Conjugated with the electron-deficient pyrazine ring.[1] Acts similarly to 4-vinylpyridine or styrene.[1] | Primary Failure Mode. Prone to radical polymerization, Michael additions, and oxidative cleavage. |

The "Push-Pull" Electronic Effect

The amide nitrogen at position 2 donates electron density into the pyrazine ring, partially counteracting the electron-withdrawing nature of the ring.[1] However, the vinyl group at position 5 extends the conjugation system.

-

Consequence: The vinyl double bond is polarized. While less reactive than an acrylate, it remains susceptible to spontaneous polymerization, particularly in concentrated solutions or the melt phase.

Part 3: Critical Degradation Pathways

Radical Polymerization (Primary Risk)

Like its structural analog 2-vinylpyrazine, this compound can undergo radical chain polymerization initiated by heat, light, or trace peroxides.

-

Mechanism: Homolytic cleavage of trace impurities generates radicals that attack the vinyl

-carbon.[1] -

Mitigation: Storage at low temperatures (< -20°C) and exclusion of light are mandatory.[1]

Oxidative Degradation

The vinyl group is a "soft" nucleophile susceptible to oxidation by atmospheric oxygen (autoxidation) or peracids.

-

Epoxidation: Formation of the oxirane ring at the vinyl position.

-

Cleavage: Oxidative cleavage of the double bond yields N-(5-formylpyrazin-2-yl)pivalamide.[1]

Hydrolytic Stability (The Pivaloyl Advantage)

Unlike acetamides, the pivalamide linkage is exceptionally stable.

-

Acidic Conditions: Stable at pH 1–2 for prolonged periods at RT.

-

Basic Conditions: Resistant to saponification due to the steric bulk of the tert-butyl group blocking the approach of the hydroxide ion.

Part 4: Visualization of Degradation Logic

The following diagram maps the competing degradation pathways, highlighting the divergence between the stable amide anchor and the reactive vinyl tail.

Caption: Figure 1. Degradation landscape showing polymerization as the dominant instability risk.

Part 5: Experimental Stability Assessment Protocols

To validate the stability profile in your specific matrix, perform the following stress tests.

Forced Degradation Workflow

| Stress Condition | Protocol Details | Expected Outcome |

| Thermal Stress | Solid state, 60°C for 7 days.[1] | High Risk. Check for polymerization (insolubility) or dimerization. |

| Photostability | 1.2 million lux hours (ICH Q1B). | High Risk. Vinyl groups often undergo [2+2] cycloaddition or photo-oxidation.[1] |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours. | Stable. < 2% degradation expected due to pivaloyl protection. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours. | Stable. < 5% degradation expected. |

| Oxidation | 3% H₂O₂ at RT for 4 hours. | Reactive. Expect N-oxides or vinyl cleavage products.[1] |

Analytical Method (HPLC)

Because polymerization products may be heterogeneous and insoluble, a gradient method is required to elute polar hydrolysis products and wash off oligomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Pyrazine

) and 280 nm.

Part 6: Storage & Handling Recommendations

Based on the chemical liability of the vinyl group, the following "Self-Validating" storage system is recommended.

-

Temperature: Store at -20°C . The Arrhenius equation suggests that reducing storage from RT (25°C) to -20°C reduces reaction rates (polymerization) by a factor of ~20–50.[1]

-

Atmosphere: Store under Argon or Nitrogen . Oxygen acts as a diradical and can initiate polymerization or form peroxides.

-

Physical State: Keep as a solid. Solutions of vinyl monomers are kinetically more prone to polymerization due to molecular mobility.

-

Inhibitors: For long-term solution storage, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 10–50 ppm, provided it does not interfere with downstream biology/chemistry.

References

-

Pipzine Chemicals. (n.d.). Vinylpyrazine: Properties, Safety, Uses & Supplier Information. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 2-Vinylpyrazine Product Specification & Safety Data Sheet. Retrieved from [1]

-

BenchChem. (2025).[2] Application of N-(6-formylpyridin-2-yl)pivalamide in Heterocyclic Synthesis. Retrieved from [1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[3] Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series No. 67.[3]

-

PubChem. (2025).[4][5] Compound Summary: N-(5-(Trifluoromethyl)pyridin-2-yl)pivalamide.[1][6] Retrieved from [1]

Sources

- 1. N-[5-[6-(2,6-dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]acetamide | C26H28N6O2S | CID 58688569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. femaflavor.org [femaflavor.org]

- 4. 2-Methyl-5-vinylpyrazine | C7H8N2 | CID 26335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide | C18H14FN5O | CID 16071897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

A Comparative Analysis of N-(5-ethenyl-2-pyrazinyl)pivalamide and 2-Aminopyrazine: From Chemical Structure to Functional Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, prized for their versatile biological activities.[1][2] This guide provides a detailed comparative analysis of the foundational building block, 2-aminopyrazine, and its more complex derivative, N-(5-ethenyl-2-pyrazinyl)pivalamide. We will deconstruct their structures to understand how specific substitutions—the ethenyl and pivalamide groups—transform the physicochemical properties and potential biological functions of the core pyrazine ring. This analysis serves as a case study in structure-activity relationships (SAR), offering insights into rational drug design and the strategic modification of heterocyclic compounds to achieve desired pharmacological profiles.

The Foundational Moiety: 2-Aminopyrazine

2-Aminopyrazine is a simple yet crucial heterocyclic amine that serves as a versatile precursor in the synthesis of a wide range of more complex molecules with significant therapeutic potential.[3][4] Its structure consists of a pyrazine ring with an amino group at the C2 position.

Chemical Structure and Physicochemical Properties

The presence of the amino group and the two nitrogen atoms in the pyrazine ring makes 2-aminopyrazine a polar, water-soluble compound.[3][5] It is a stable, off-white to beige powder under normal conditions.[5]

Table 1: Physicochemical Properties of 2-Aminopyrazine and N-(5-ethenyl-2-pyrazinyl)pivalamide

| Property | 2-Aminopyrazine | N-(5-ethenyl-2-pyrazinyl)pivalamide | Source(s) |

| Molecular Formula | C₄H₅N₃ | C₁₁H₁₅N₃O | [5][6] |

| Molecular Weight | 95.10 g/mol | 205.26 g/mol | [5][6] |

| Appearance | Off-white to beige powder | (Not widely reported, likely solid) | [5] |

| Melting Point | 117-120 °C | (Predicted, not widely reported) | [5][7] |

| Boiling Point | ~203 °C | (Predicted, higher than 2-AP) | [5] |

| LogP (o/w) | -0.070 to -0.73 | (Predicted, significantly higher) | [3][5] |

| Solubility | Soluble in water | (Predicted, lower water solubility) | [3][5] |

Role as a Versatile Building Block

The true value of 2-aminopyrazine lies in its role as a synthetic intermediate. The amino group provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and condensation reactions.[8] This allows chemists to build molecular complexity and explore diverse chemical space. Numerous derivatives of 2-aminopyrazine have been investigated for a wide range of therapeutic applications, including:

-

Kinase Inhibitors: The 2-aminopyrazine scaffold is a key feature in molecules designed to inhibit protein kinases, such as those involved in cancer and inflammatory diseases.[3][9]

-

Antitumor Agents: Certain derivatives have shown potent antitumor activities, for instance, by inhibiting the SHP2 enzyme.[10]

-

Antimicrobial Agents: The pyrazine core has been incorporated into compounds with antibacterial and antimalarial properties.[3][4]

-

Central Nervous System (CNS) Agents: Modifications of the pyrazine structure have led to compounds with activity at CNS targets.[11]

The Substituted Derivative: N-(5-ethenyl-2-pyrazinyl)pivalamide

N-(5-ethenyl-2-pyrazinyl)pivalamide represents a strategic evolution from the simple 2-aminopyrazine core. It incorporates two key functional groups—a pivalamide and an ethenyl (vinyl) group—that dramatically alter its properties and potential biological interactions.

Structural Analysis: The Impact of Key Substitutions

To understand the difference between the two molecules, we must analyze the contribution of each new functional group.

The acylation of the amino group of 2-aminopyrazine with pivaloyl chloride yields a pivalamide. This functional group is far more than a simple protecting group.[12] Its defining feature is the sterically bulky tert-butyl group.[13]

-

Steric Hindrance: The bulky nature of the pivalamide group can dictate how the molecule binds to a biological target. It can prevent non-specific interactions and enforce a specific binding orientation, potentially increasing selectivity and potency.[13][14]

-

Metabolic Stability: The steric bulk can shield the adjacent amide bond from hydrolysis by metabolic enzymes, increasing the molecule's half-life in vivo.[14]

-

Modulation of Physicochemical Properties: The pivalamide group is significantly more lipophilic than the primary amine it replaces, which increases the overall lipophilicity (LogP) of the molecule. This can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.[12]

The introduction of an ethenyl group at the C5 position of the pyrazine ring adds another layer of functionality.

-

Reactive Handle: The double bond of the ethenyl group can serve as a point for further chemical modification or as a Michael acceptor in certain biological contexts.

-

Conformational Rigidity: The sp²-hybridized carbons of the vinyl group can influence the overall shape and rigidity of the molecule, which is critical for fitting into a specific protein binding pocket.

-

Electronic Effects: The ethenyl group can modulate the electronic properties of the pyrazine ring system, which can influence its reactivity and interactions with biological targets.

Conceptual Synthetic Pathway

The synthesis of N-(5-ethenyl-2-pyrazinyl)pivalamide logically starts from a 2-aminopyrazine precursor. The general strategy involves two key transformations: acylation of the amino group and introduction of the ethenyl group.

Caption: Conceptual workflow from a precursor to the final product.

Head-to-Head Comparison: A Tale of Two Pyrazines

The transformation from 2-aminopyrazine to N-(5-ethenyl-2-pyrazinyl)pivalamide is a clear example of how medicinal chemists modify a scaffold to tune its properties for a specific purpose.

-

From Building Block to Specific Ligand: 2-Aminopyrazine is a generic building block.[3] N-(5-ethenyl-2-pyrazinyl)pivalamide, with its specific substitutions, is designed with a much more defined purpose, likely as a ligand for a particular biological target where the bulk of the pivalamide and the specific geometry of the ethenyl group are critical for activity.

-

Physicochemical Divergence: As shown in Table 1, the molecular weight more than doubles, and the lipophilicity (LogP) increases significantly. This shifts the molecule from a water-soluble precursor to a more drug-like compound with potentially better cell permeability but lower aqueous solubility.

-

Divergent Biological Activities: While 2-aminopyrazine itself has limited intrinsic biological activity, its derivatives are potent agents.[1][10] The specific combination of the pivalamide and ethenyl groups in N-(5-ethenyl-2-pyrazinyl)pivalamide would be expected to confer a highly specific pharmacological profile, distinguishing it from other pyrazine derivatives. For example, similar N-acyl pyrazine derivatives have been explored as potent insecticidal agents targeting chitin biosynthesis.[15] This specificity arises directly from the added functional groups.

Experimental Protocols

The following protocols are illustrative examples of the types of chemical and analytical procedures used when working with these compounds.

Protocol: Synthesis of an N-Acyl Pyrazine Derivative (Illustrative)

This protocol describes a general method for the acylation of an aminopyrazine, a key step in the synthesis of N-(5-ethenyl-2-pyrazinyl)pivalamide.

Materials:

-

2-Amino-5-bromopyrazine (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-5-bromopyrazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine) to the stirred solution.

-

Add pivaloyl chloride dropwise to the reaction mixture. The addition should be slow to control any exotherm.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(5-bromo-2-pyrazinyl)pivalamide.

Protocol: Analytical Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an essential tool to confirm the identity and purity of the starting material and the final product.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50 - 500.

Expected Results:

-

2-Aminopyrazine: Will elute early in the gradient due to its high polarity. The mass spectrometer will detect the protonated molecule [M+H]⁺ at m/z 96.1.

-

N-(5-ethenyl-2-pyrazinyl)pivalamide: Will have a significantly longer retention time due to its increased lipophilicity. The mass spectrometer will detect the protonated molecule [M+H]⁺ at m/z 206.3.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. research.unipd.it [research.unipd.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of N-(5-vinylpyrazin-2-yl)pivalamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-(5-vinylpyrazin-2-yl)pivalamide (CAS: 710322-81-9)

Strategic Overview & Mechanistic Rationale

N-(5-vinylpyrazin-2-yl)pivalamide is a highly valued heteroaryl intermediate in medicinal chemistry. It is predominantly utilized as a critical building block in the synthesis of 5-substituted pyrazine glucokinase activators, which are extensively investigated for the treatment and prophylaxis of Type II diabetes [1]. The vinyl moiety serves as a versatile synthetic handle, allowing for downstream asymmetric dihydroxylation to yield (S)-1,2-dihydroxyethyl pharmacophores essential for target protein binding [2].

To achieve a scalable and pharmaceutically acceptable synthesis, this protocol outlines a two-step sequence starting from commercially available 5-bromopyrazin-2-amine:

-

Chemoselective N-Acylation: The primary amine is protected using pivaloyl chloride. The steric bulk of the tert-butyl group in the pivaloyl moiety strictly prevents over-acylation (di-acylation), a common side reaction with less hindered acid chlorides. Furthermore, the pivalamide linkage is highly resistant to the basic conditions required in the subsequent cross-coupling step.

-

Palladium-Catalyzed Vinylation (Suzuki-Miyaura): The heteroaryl bromide undergoes cross-coupling to install the vinyl group. While traditional methods often employ Stille coupling with tributyl(vinyl)tin, this protocol utilizes potassium vinyltrifluoroborate . This choice is a deliberate, field-proven optimization to avoid the generation of highly toxic organotin byproducts, thereby aligning with green chemistry principles and simplifying downstream purification for drug development [3].

Pathway Visualization

Fig 1. Synthetic workflow for N-(5-vinylpyrazin-2-yl)pivalamide and downstream application.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for the critical Suzuki-Miyaura vinylation step (Step 2).

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| N-(5-bromopyrazin-2-yl)pivalamide | 258.12 | 1.0 | 10.0 g | Electrophile |

| Potassium vinyltrifluoroborate | 133.95 | 1.5 | 7.8 g | Nucleophile |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 3.0 | 37.8 g | Inorganic Base |

| PdCl₂(PPh₃)₂ | 701.90 | 0.05 | 1.36 g | Precatalyst |

| 1,4-Dioxane / H₂O (4:1 v/v) | N/A | N/A | 120 mL | Biphasic Solvent |

Self-Validating Experimental Workflows

Step 1: Synthesis of N-(5-bromopyrazin-2-yl)pivalamide

In-Process Control (IPC): Monitor the disappearance of 5-bromopyrazin-2-amine via TLC (Hexanes/EtOAc 3:1, UV active) or LC-MS prior to workup to ensure complete conversion.

-

Initialization: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrazin-2-amine (10.0 g, 57.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (12.0 mL, 86.2 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dropwise, add pivaloyl chloride (8.5 mL, 69.0 mmol) over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the acylation. It prevents localized over-concentration of the acid chloride, which could lead to thermal degradation or impurity formation.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL).

-

Causality: The bicarbonate neutralizes the HCl byproduct (temporarily captured by Et₃N) and hydrolyzes any unreacted pivaloyl chloride, preventing it from contaminating the organic phase.

-

-

Isolation: Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the crude solid with cold hexanes to afford the intermediate as an off-white solid.

Step 2: Synthesis of N-(5-vinylpyrazin-2-yl)pivalamide

In-Process Control (IPC): Utilize LC-MS analysis to confirm the mass shift from the bromide intermediate ([M+H]⁺ ≈ 258/260) to the vinyl product ([M+H]⁺ = 206.1).

-

Initialization: In a 250 mL Schlenk flask, combine N-(5-bromopyrazin-2-yl)pivalamide (10.0 g, 38.7 mmol), potassium vinyltrifluoroborate (7.8 g, 58.1 mmol), and cesium carbonate (37.8 g, 116.1 mmol).

-

Solvation: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 120 mL).

-

Causality: A biphasic solvent system is mandatory here. Dioxane solubilizes the organic electrophile, while water is required to dissolve the inorganic base (Cs₂CO₃) and facilitate the hydrolysis of the trifluoroborate into the active boronic acid species during the catalytic cycle.

-

-

Deoxygenation: Submerge a needle connected to a nitrogen line into the solvent and sparge (bubble) N₂ vigorously for 15 minutes.

-

Causality: Dissolved oxygen is a potent poison for the Pd(0) active species. Complete deoxygenation ensures the electron-rich Pd(0) is not oxidized back to an inactive Pd(II) state, guaranteeing catalyst longevity.

-

-

Catalyst Addition: Quickly remove the septum, add PdCl₂(PPh₃)₂ (1.36 g, 1.9 mmol), and reseal the flask.

-

Thermal Activation: Heat the mixture to 85 °C in a pre-heated oil bath for 12 hours under a positive pressure of N₂.

-

Causality: Elevated temperature provides the necessary activation energy for the transmetallation step between the sterically hindered pyrazine-palladium complex and the organoborate.

-

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate (100 mL) and water (100 mL). Separate the phases, extract the aqueous layer with EtOAc (2 × 50 mL), and wash the combined organics with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes).

Analytical Characterization

To validate the integrity of the synthesized N-(5-vinylpyrazin-2-yl)pivalamide, compare the isolated material against the following expected analytical specifications:

| Parameter | Specification / Expected Value |

| Appearance | White to off-white crystalline solid |

| Chemical Formula | C₁₁H₁₅N₃O |

| Exact Mass | 205.12 g/mol |

| LC-MS (ESI) | [M+H]⁺ m/z = 206.1 |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.45 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 8.05 (br s, 1H, NH), 6.80 (dd, J=17.5, 10.8 Hz, 1H, vinyl-CH), 6.35 (d, J=17.5 Hz, 1H, vinyl-CH₂ trans), 5.60 (d, J=10.8 Hz, 1H, vinyl-CH₂ cis), 1.35 (s, 9H, t-Bu) |

References

- World Intellectual Property Organization. "Patent Application No. WO 2004/052869 A1: 5-Substituted-Pyrazine or Pyridine Glucokinase Activators." Google Patents.

-

MolAid Chemical Database. "Reaction Information: N-(5-bromo-pyrazin-2-yl)-2,2-dimethylpropionamide." MolAid. URL:[Link]

-

Accela ChemBio. "Product Information: N-(5-vinylpyrazin-2-yl)pivalamide (CAS: 710322-81-9)." AccelaChem. URL:[Link]

Application Notes and Protocols for Cross-Coupling Reactions Using N-(5-vinylpyrazin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-(5-vinylpyrazin-2-yl)pivalamide has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique bifunctional nature, featuring a reactive vinyl group and a sterically hindered pivalamide-protected amine on a pyrazine core, allows for selective and sequential functionalization. This guide provides an in-depth exploration of the applications of N-(5-vinylpyrazin-2-yl)pivalamide in palladium-catalyzed cross-coupling reactions, offering detailed protocols and the scientific rationale behind the experimental choices.

The pyrazine moiety is a common feature in numerous biologically active compounds and functional materials.[1] The ability to introduce diverse substituents onto this core through robust C-C bond-forming reactions is therefore of significant interest to medicinal chemists and materials scientists. The vinyl group on this reagent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the introduction of aryl, heteroaryl, and alkynyl groups.